2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione typically involves the condensation of 3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide with aromatic aldehydes . This reaction is similar to the Knoevenagel reaction, which is commonly employed for the olefination of oxo compounds . The reaction conditions often include refluxing the starting materials in the presence of ammonium chloride in glacial acetic acid or glycine in anhydrous ethanol . These procedures yield the desired product with varying efficiencies depending on the substituents present on the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atom, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiplasmodial agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides: These compounds share a similar thiophene core but differ in their substituents, leading to variations in their chemical and biological properties.
2-Benzylidene-4,6-dimethoxybenzofuran-3(2H)-one: This compound has a benzofuran core and exhibits antiplasmodial activity.
Uniqueness
2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is unique due to its butylsulfanyl substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents.
Properties
CAS No. |
91470-86-9 |
---|---|
Molecular Formula |
C15H16O3S2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-benzylidene-4-butylsulfanyl-1,1-dioxothiophen-3-one |
InChI |
InChI=1S/C15H16O3S2/c1-2-3-9-19-13-11-20(17,18)14(15(13)16)10-12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3 |
InChI Key |
ZFYGEKZCUGTUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CS(=O)(=O)C(=CC2=CC=CC=C2)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.